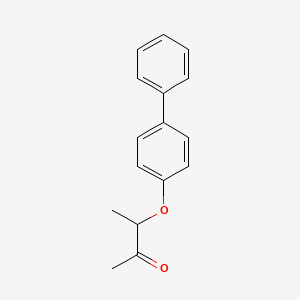

3-(4-Phenylphenoxy)butan-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-phenylphenoxy)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12(17)13(2)18-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSPCNJJIWKLTMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383127 | |

| Record name | 3-(4-phenylphenoxy)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28089-74-9 | |

| Record name | 3-(4-phenylphenoxy)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Phenylphenoxy)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis pathway for 3-(4-phenylphenoxy)butan-2-one, a molecule of interest in medicinal chemistry and materials science. The described methodology is based on the well-established Williamson ether synthesis, a robust and versatile method for the formation of ethers. This document outlines the core chemical principles, a detailed experimental protocol, and expected outcomes.

Introduction

This compound is an aromatic ketone ether. The synthesis of such molecules is of significant interest due to the prevalence of the ether linkage in a wide array of biologically active compounds and functional materials. The Williamson ether synthesis presents a straightforward and efficient approach for the preparation of this target molecule. This reaction proceeds via an SN2 mechanism, involving the nucleophilic substitution of a halide by a phenoxide ion.

Proposed Synthesis Pathway: Williamson Ether Synthesis

The synthesis of this compound can be achieved by the reaction of 4-phenylphenol with 3-chloro-2-butanone in the presence of a suitable base. The reaction proceeds in two key steps:

-

Deprotonation of 4-phenylphenol: The phenolic proton of 4-phenylphenol is acidic and can be removed by a base to form the more nucleophilic 4-phenylphenoxide ion.

-

Nucleophilic Substitution: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom at the 3-position of 3-chloro-2-butanone, displacing the chloride ion and forming the desired ether linkage.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures for similar compounds.

Materials and Reagents:

-

4-Phenylphenol

-

3-Chloro-2-butanone

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 4-phenylphenol in anhydrous acetone.

-

Addition of Base: Add 1.5 equivalents of anhydrous potassium carbonate to the solution. Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the potassium 4-phenylphenoxide salt.

-

Addition of Alkyl Halide: Add 1.1 equivalents of 3-chloro-2-butanone dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key reactants and expected product information, along with typical yields observed in Williamson ether syntheses.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Typical Yield (%) |

| 4-Phenylphenol | C₁₂H₁₀O | 170.21 | Starting Material | N/A |

| 3-Chloro-2-butanone | C₄H₇ClO | 106.55 | Starting Material | N/A |

| This compound | C₁₆H₁₆O₂ | 240.30 | Product | 50 - 95 |

Results and Discussion

The successful synthesis of this compound is contingent upon the efficient formation of the phenoxide and the subsequent SN2 reaction. The choice of a non-protic solvent like acetone is crucial to prevent the solvation of the phenoxide, thus maintaining its nucleophilicity. Potassium carbonate is a moderately strong base, suitable for deprotonating phenols, and its heterogeneous nature allows for easy removal by filtration after the reaction.

The reaction progress can be conveniently monitored by TLC, observing the disappearance of the starting materials and the appearance of a new, less polar product spot. The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR Spectroscopy: The spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl moiety, a quartet for the methine proton at the 3-position, a doublet for the methyl group at the 4-position, and a singlet for the acetyl methyl group.

-

¹³C NMR Spectroscopy: The spectrum should reveal the expected number of carbon signals, including the carbonyl carbon of the ketone and the carbons of the aromatic rings.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the ketone carbonyl group (around 1715 cm⁻¹) and C-O-C stretching vibrations for the ether linkage.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

Safety Precautions

-

3-Chloro-2-butanone is a lachrymator and should be handled in a well-ventilated fume hood. It is also flammable and an irritant.

-

4-Phenylphenol can cause skin and eye irritation.

-

Acetone and diethyl ether are highly flammable solvents. All heating should be performed using a heating mantle and not an open flame.

-

Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

This technical guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions to achieve the best possible yields and purity for their specific applications.

An In-depth Technical Guide to the Core Chemical Properties of 3-(4-Phenylphenoxy)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties, a proposed synthetic route, and potential biological activities of the novel compound 3-(4-Phenylphenoxy)butan-2-one. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds to predict its chemical behavior and potential pharmacological relevance. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of new phenoxy ketone derivatives.

Chemical Properties

| Property | 4-Phenylphenol (Starting Material) | This compound (Predicted) | Data Source/Rationale |

| IUPAC Name | [1,1'-Biphenyl]-4-ol | This compound | IUPAC Nomenclature |

| Molecular Formula | C₁₂H₁₀O | C₁₆H₁₆O₂ | - |

| Molecular Weight | 170.21 g/mol | 240.30 g/mol | - |

| Appearance | White to off-white crystalline solid | Predicted to be a solid or high-boiling liquid | General properties of aryl alkyl ketones |

| Melting Point | 164-166 °C | Estimated to be lower than 4-phenylphenol due to the introduction of a flexible, non-planar side chain, likely in the range of 60-100 °C. | Structure-property relationships |

| Boiling Point | 305-308 °C | Predicted to be higher than 4-phenylphenol due to increased molecular weight, likely >320 °C. | General trends in boiling points of organic compounds.[1] |

| Solubility | Very slightly soluble in water; soluble in organic solvents like ethanol, ether, and benzene.[2] | Predicted to be insoluble in water and soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane). | "Like dissolves like" principle.[1] |

| Density | ~1.24 g/cm³ | Estimated to be in the range of 1.1-1.2 g/cm³. | Based on the density of 4-phenylphenol and the addition of a butanone group. |

| IR Spectroscopy (cm⁻¹) | - | Predicted strong C=O stretch around 1715-1725 cm⁻¹, C-O-C stretch around 1240 cm⁻¹, and aromatic C=C stretches around 1600 and 1500 cm⁻¹. | Characteristic absorbances of ketones and aryl ethers.[3] |

| ¹H NMR Spectroscopy (ppm) | - | Predicted signals for the biphenyl protons (7.2-7.6 ppm), the methine proton adjacent to the oxygen and carbonyl groups (~4.5-5.0 ppm, quartet), the methyl protons of the acetyl group (~2.2 ppm, singlet), and the methyl protons on the chiral center (~1.5 ppm, doublet). | Estimated chemical shifts based on similar structures.[4] |

| ¹³C NMR Spectroscopy (ppm) | - | Predicted carbonyl carbon signal around 205-210 ppm, aromatic carbons from 115-160 ppm, and aliphatic carbons from 15-80 ppm. | Characteristic chemical shifts for ketones and aromatic compounds.[3] |

Synthesis and Experimental Protocols

The most plausible and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.[4][5][6]

Proposed Synthetic Route: Williamson Ether Synthesis

The synthesis would proceed by reacting 4-phenylphenol with a base to form the corresponding phenoxide, followed by nucleophilic substitution with 3-bromobutan-2-one.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

4-Phenylphenol (1.0 eq)

-

3-Bromobutan-2-one (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-phenylphenol (1.0 eq) and anhydrous acetone.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 3-bromobutan-2-one (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Potential Biological Activities and Signaling Pathways

The structural motifs within this compound, particularly the 4-phenylphenoxy core, are present in various biologically active molecules. This suggests that the target compound may exhibit interesting pharmacological properties.

Potential as a Modulator of Steroid Hormone Receptors

4-Phenylphenol and its derivatives have been reported to exhibit both estrogenic and antiandrogenic activities.[7] These compounds can interact with the estrogen receptor (ER) and the androgen receptor (AR), which are key regulators of gene expression involved in numerous physiological and pathological processes.

Caption: Generalized signaling pathway for estrogen and androgen receptors.

Potential as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Compounds containing a 4-phenoxypiperidine scaffold, which is structurally related to the 4-phenylphenoxy group, have been identified as inhibitors of Lysine-Specific Demethylase 1 (LSD1).[8] LSD1 is an epigenetic regulator implicated in various cancers, and its inhibition has been shown to reduce cancer cell migration. The proposed mechanism involves the regulation of downstream targets such as Hypoxia-Inducible Factor 1-alpha (HIF1A).[9][10]

Caption: Postulated LSD1 inhibition pathway affecting cell migration.

Conclusion

This compound represents an unexplored molecule with potential for interesting chemical and biological properties. Based on established chemical principles, its synthesis via the Williamson ether synthesis is feasible. The structural similarity to known bioactive compounds suggests that it may act as a modulator of steroid hormone receptors or as an epigenetic inhibitor, warranting further investigation. This guide provides a solid theoretical framework to initiate laboratory research into this novel compound. Experimental validation of the predicted properties, optimization of the synthetic protocol, and comprehensive biological screening are the recommended next steps for drug development professionals and researchers in the field.

References

- 1. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ketones: Structure, Properties and Chemical test. [allen.in]

- 8. benchchem.com [benchchem.com]

- 9. Pharmacological inhibition of LSD1 activity blocks REST-dependent medulloblastoma cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological inhibition of LSD1 activity blocks REST-dependent medulloblastoma cell migration - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical and Synthetic Aspects of Phenyl-Butanone Derivatives

To: Researchers, Scientists, and Drug Development Professionals

Subject: Analysis of Physicochemical Data for Phenyl-Butanone Analogs and a Profile of 4-Phenyl-3-buten-2-one

Executive Summary:

This technical guide addresses the user's request for an in-depth analysis of the physicochemical characteristics of 3-(4-Phenylphenoxy)butan-2-one. An extensive search of scientific databases and literature has revealed no available data for this specific compound.

However, significant information exists for structurally related analogs. This whitepaper provides a comprehensive overview of a closely related and extensively studied compound: 4-Phenyl-3-buten-2-one (also known as Benzalacetone or Benzylideneacetone). The following sections detail its physicochemical properties, relevant experimental protocols for its synthesis, and potential biological signaling interactions, adhering to the specified formatting and visualization requirements. This information is intended to serve as a valuable resource for researchers working with phenyl-butanone scaffolds.

Physicochemical Characteristics of 4-Phenyl-3-buten-2-one

The quantitative data for 4-Phenyl-3-buten-2-one has been compiled and organized into the following table for clarity and comparative analysis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O | [1][2][3] |

| Molecular Weight | 146.1858 g/mol | [2][3] |

| CAS Number | 122-57-6 (for the mixture of stereoisomers) | [2] |

| 1896-62-4 (for the (E)- or trans- isomer) | [3] | |

| Appearance | Solid | |

| Melting Point | 34 - 40 °C | [1] |

| 39-41 °C (for trans- isomer) | ||

| Boiling Point | 260 - 262 °C | [1] |

| Vapor Pressure | 0.01 mmHg (at 25 °C) | |

| 0.01 hPa (at 25 °C) | [1] | |

| Density | 1.008 g/cm³ (relative density, liquid) | [1] |

| Solubility | Water: 1.3 g/L (20 °C) | [1] |

| Freely soluble in alcohol, benzene, chloroform, and diethyl ether. | ||

| Very slightly soluble in petroleum ether. | ||

| LogP (Octanol/Water Partition Coefficient) | 2.1 | [1] |

Experimental Protocols

Synthesis of (E)-4-Phenyl-3-buten-2-one

A common method for the synthesis of 4-phenyl-3-buten-2-one is via the Claisen-Schmidt condensation of benzaldehyde and acetone. A more recent method involves the acylation of styrene.

Method: Acylation of Styrene with Acetic Anhydride [4]

This method utilizes a mesoporous aluminosilicate catalyst to facilitate the reaction between styrene and acetic anhydride.

-

Reactants and Catalyst:

-

Styrene

-

Acetic Anhydride

-

Mesoporous aluminosilicate catalyst (molar ratio SiO₂/Al₂O₃ = 80)

-

-

Procedure:

-

Styrene, acetic anhydride (in a molar ratio of 1:2 to 1:4 relative to styrene), and the catalyst (10-50% by mass relative to a 1:1 molar mixture of reactants) are placed in a three-necked flask equipped with a thermometer, stirrer, and reflux condenser.[4]

-

The reaction mixture is heated to 120-130 °C and stirred continuously for 10 hours.[4]

-

Upon completion, the reaction mass is cooled and the solid catalyst is separated by filtration.[4]

-

The target product, (E)-4-phenyl-3-buten-2-one, is isolated from the filtrate by vacuum distillation.[4]

-

Characterization Techniques

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. The ¹H NMR spectrum for trans-4-Phenyl-3-buten-2-one is available for reference.[5]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern.[2][3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the carbonyl (C=O) and carbon-carbon double (C=C) bonds.[2]

-

Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy can provide information about the conjugated system in the molecule.[2][3][6]

-

Gas Chromatography (GC): GC is a valuable technique for assessing the purity of the compound.[2][3][6]

Biological Signaling and Workflow Diagrams

While specific signaling pathways for this compound are unknown due to the lack of data, its analog, Benzylideneacetone, has been noted as an inhibitor of the enzyme phospholipase A2 (PLA2). PLA2 is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to prostaglandins and leukotrienes.

Diagram: Simplified Inflammatory Signaling Pathway and PLA2 Inhibition

Caption: Inhibition of Phospholipase A2 by Benzylideneacetone.

Diagram: General Experimental Workflow for Synthesis and Characterization

Caption: Workflow for Synthesis and Analysis of 4-Phenyl-3-buten-2-one.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are summarized from published literature and should be adapted and validated with appropriate safety precautions in a laboratory setting. The biological information provided is based on an analog and may not be representative of the originally requested compound.

References

- 1. 4-PHENYL-3-BUTEN-2-ONE For Synthesis, 98% | C10H10O | Loba Chemie Pvt. Ltd. India [lobachemie.com]

- 2. 3-Buten-2-one, 4-phenyl- [webbook.nist.gov]

- 3. 3-Buten-2-one, 4-phenyl-, (E)- [webbook.nist.gov]

- 4. RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one - Google Patents [patents.google.com]

- 5. trans-4-Phenyl-3-buten-2-one(1896-62-4) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Buten-2-one, 4-phenyl-, (E)- [webbook.nist.gov]

In-depth Technical Guide: 3-(4-Phenylphenoxy)butan-2-one

An Examination of a Novel Ketone Derivative

Abstract

This technical guide provides a comprehensive overview of 3-(4-Phenylphenoxy)butan-2-one, a ketone derivative of significant interest to the scientific community. Due to the limited publicly available information on this specific compound, this document focuses on the synthesis, potential biological activities, and experimental protocols for closely related and structurally similar compounds. The aim is to provide researchers, scientists, and drug development professionals with a foundational understanding and a framework for future investigation into this molecule.

Chemical Identity

A definitive CAS (Chemical Abstracts Service) number for this compound could not be identified in publicly accessible databases. This suggests that the compound may not be widely synthesized or commercially available at present. For the purpose of this guide, we will also refer to the compound by its alternative name, 3-(4-biphenylyloxy)butan-2-one.

Table 1: Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.30 g/mol |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 240.115030 g/mol |

| Monoisotopic Mass | 240.115030 g/mol |

| Topological Polar Surface Area | 26.3 Ų |

| Heavy Atom Count | 18 |

Note: The data in this table are predicted values from computational models due to the absence of experimentally determined data.

Synthesis and Experimental Protocols

While a specific synthesis protocol for this compound is not documented, its structure suggests a plausible synthetic route based on established organic chemistry principles. A likely approach would involve the Williamson ether synthesis.

Proposed Synthesis Workflow:

Caption: Proposed Williamson ether synthesis of this compound.

Experimental Protocol: General Williamson Ether Synthesis

-

Deprotonation of 4-Phenylphenol:

-

Dissolve 4-phenylphenol in a suitable aprotic polar solvent (e.g., dimethylformamide or acetonitrile).

-

Add a slight molar excess of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C to form the corresponding phenoxide.

-

Stir the reaction mixture at room temperature for 1-2 hours to ensure complete deprotonation.

-

-

Nucleophilic Substitution:

-

To the solution of the 4-phenylphenoxide, add an equimolar amount of 3-bromobutan-2-one dropwise.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

The reaction is typically complete within 4-12 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

-

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported. However, the structural motifs present in the molecule, namely the biphenyl and butanone moieties, are found in compounds with known biological activities. For instance, the biphenyl structure is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active compounds. The ketone group can also be a site for metabolic transformations.

Given the structural similarities to other phenolic and ketone-containing compounds, it is plausible that this compound could interact with various biological targets. Further research, including in vitro and in vivo studies, would be necessary to elucidate its specific biological functions and any associated signaling pathways.

Hypothetical Signaling Pathway Interaction:

Caption: A hypothetical signaling pathway for this compound.

Conclusion and Future Directions

This compound represents a novel chemical entity with potential for further scientific exploration. The lack of a registered CAS number and published data underscores the need for foundational research to synthesize and characterize this compound. The proposed synthetic route via Williamson ether synthesis provides a viable starting point for its preparation. Subsequent studies should focus on the comprehensive spectroscopic characterization (NMR, IR, MS) and the investigation of its physicochemical properties.

For drug development professionals, the structural alerts within the molecule warrant a full toxicological and pharmacological profiling. In vitro assays targeting various receptors and enzymes, followed by cell-based and in vivo models, will be crucial to uncover any potential therapeutic applications. The insights gained from such studies will be instrumental in determining the future trajectory of research on this compound and its derivatives.

Structure Elucidation of 3-(4-Phenylphenoxy)butan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the synthesis and structural elucidation of the novel compound, 3-(4-Phenylphenoxy)butan-2-one. Due to the absence of existing literature, this document presents a proposed synthetic pathway via Williamson ether synthesis and a complete, hypothetical workflow for structural confirmation using modern spectroscopic and spectrometric techniques. This guide provides detailed experimental protocols, predicted analytical data, and visual representations of the processes, serving as a robust reference for the characterization of this and structurally related molecules.

Introduction

This compound is a ketone derivative incorporating a biphenyl ether moiety. While the biological activity and physicochemical properties of this specific compound are not documented in current literature, its structural motifs—the ketone functional group and the phenylphenoxy scaffold—are present in various pharmacologically active compounds and functional materials. The elucidation of its precise chemical structure is the foundational step for any future investigation into its potential applications.

This guide details the necessary steps to synthesize and subsequently confirm the molecular structure of this compound. The methodologies described herein are standard in the field of organic chemistry and are intended to provide a clear and reproducible roadmap for researchers.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this proposed pathway, the sodium salt of 4-phenylphenol (sodium 4-phenylphenoxide) acts as the nucleophile, attacking an α-haloketone, such as 3-bromobutan-2-one.

The reaction is proposed to proceed as follows: 4-phenylphenol is deprotonated by a suitable base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) to form the corresponding phenoxide. Subsequently, 3-bromobutan-2-one is added to the reaction mixture, and the phenoxide displaces the bromide ion in an SN2 reaction to yield the target ether, this compound.

In-Depth Technical Guide: 3-(biphenyl-4-yloxy)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-(biphenyl-4-yloxy)butan-2-one, including its IUPAC name, synonyms, chemical properties, and a detailed experimental protocol for its synthesis.

Chemical Identity and Synonyms

The compound with the structure 3-(4-Phenylphenoxy)butan-2-one is systematically named according to IUPAC nomenclature.

Table 1: IUPAC Name and Synonyms

| Identifier Type | Identifier |

| IUPAC Name | 3-(biphenyl-4-yloxy)butan-2-one |

| CAS Number | 28089-74-9 |

| Synonym | 3-([1,1′-Biphenyl]-4-yloxy)-2-butanone[1] |

Physicochemical Properties

Table 2: Physicochemical Data of 3-(biphenyl-4-yloxy)butan-2-one

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₂ | [1] |

| Molecular Weight | 240.30 g/mol | [1] |

| Physical Form | Solid | [1] |

Experimental Protocol: Synthesis

The synthesis of 3-(biphenyl-4-yloxy)butan-2-one can be achieved via a Williamson ether synthesis. This method involves the reaction of 4-hydroxybiphenyl with 3-bromobutan-2-one in the presence of a base.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of 3-(biphenyl-4-yloxy)butan-2-one.

Materials:

-

4-Hydroxybiphenyl

-

3-Bromobutan-2-one

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybiphenyl (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

-

Addition of Alkyl Halide: To the stirring suspension, add 3-bromobutan-2-one (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(biphenyl-4-yloxy)butan-2-one.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the synthesis and characterization of 3-(biphenyl-4-yloxy)butan-2-one.

Figure 2: Workflow for the synthesis and characterization of the target compound.

Disclaimer: The experimental protocol provided is a general guideline based on the Williamson ether synthesis. Researchers should adapt the procedure as necessary and conduct all experiments with appropriate safety precautions in a certified laboratory environment.

References

Spectroscopic and Synthetic Profile of 3-(4-Phenylphenoxy)butan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for the novel compound 3-(4-Phenylphenoxy)butan-2-one. Due to the limited availability of experimental data for this specific molecule in public databases, this document leverages established spectroscopic principles and data from structurally related compounds to offer a robust predictive analysis. This guide is intended to support researchers in the synthesis, identification, and characterization of this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent fragments: the 4-phenylphenoxy moiety and the butan-2-one backbone.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.55 | d | 2H | H-2', H-6' |

| ~7.42 | t | 2H | H-3', H-5' |

| ~7.31 | t | 1H | H-4' |

| ~7.01 | d | 2H | H-2, H-6 |

| ~7.48 | d | 2H | H-3, H-5 |

| ~4.85 | q | 1H | H-3 (butan-2-one) |

| ~2.25 | s | 3H | H-1 (butan-2-one) |

| ~1.50 | d | 3H | H-4 (butan-2-one) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~208 | C=O (C-2, butan-2-one) |

| ~157 | C-4 (phenoxy) |

| ~141 | C-1' |

| ~134 | C-1 (phenoxy) |

| ~129 | C-3', C-5' |

| ~128 | C-2, C-6 |

| ~127 | C-2', C-6' |

| ~127 | C-4' |

| ~119 | C-3, C-5 |

| ~78 | C-3 (butan-2-one) |

| ~27 | C-1 (butan-2-one) |

| ~16 | C-4 (butan-2-one) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H stretch |

| ~2980-2920 | Aliphatic C-H stretch |

| ~1720 | C=O (ketone) stretch |

| ~1600, ~1490 | Aromatic C=C stretch |

| ~1240 | Aryl-O-C stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 240 | [M]⁺ (Molecular Ion) |

| 170 | [M - C₄H₆O]⁺ |

| 141 | [C₁₁H₉]⁺ |

| 71 | [C₄H₇O]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

This section details a plausible experimental protocol for the synthesis of this compound, based on the Williamson ether synthesis, followed by standard procedures for spectroscopic analysis.

Synthesis of this compound

Materials:

-

4-Phenylphenol

-

3-Bromobutan-2-one

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-phenylphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3-bromobutan-2-one (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

-

¹H and ¹³C NMR Spectroscopy: The purified compound is dissolved in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Mass Spectrometry (MS): The mass spectrum is recorded on a mass spectrometer using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Spectroscopic Data Correlation for Structural Elucidation

Caption: Logical flow for structural confirmation.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(4-Phenylphenoxy)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(4-Phenylphenoxy)butan-2-one. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes high-quality predicted data to serve as a reference for researchers and scientists engaged in its synthesis, characterization, or inclusion in drug development pipelines. The document outlines the predicted chemical shifts and multiplicities, offers a comprehensive experimental protocol for acquiring such data, and presents a logical visualization of the molecular structure.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established algorithms that consider the chemical environment of each nucleus.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.55 | Doublet | 2H | H-2', H-6' |

| 7.42 | Triplet | 2H | H-3', H-5' |

| 7.32 | Triplet | 1H | H-4' |

| 7.01 | Doublet | 2H | H-2'', H-6'' |

| 6.95 | Doublet | 2H | H-3'', H-5'' |

| 4.75 | Quartet | 1H | H-3 |

| 2.25 | Singlet | 3H | H-1 |

| 1.45 | Doublet | 3H | H-4 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 208.5 | C-2 (C=O) |

| 157.0 | C-4'' |

| 156.5 | C-1'' |

| 140.5 | C-1' |

| 129.5 | C-3', C-5' |

| 128.0 | C-4' |

| 127.0 | C-2', C-6' |

| 120.0 | C-3'', C-5'' |

| 119.0 | C-2'', C-6'' |

| 78.0 | C-3 |

| 26.5 | C-1 |

| 18.0 | C-4 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Experimental Protocols

The following section details a general methodology for the acquisition of ¹H and ¹³C NMR spectra, applicable to compounds such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

-

Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. However, the residual solvent peak is often used as a secondary reference.

NMR Instrument Parameters

The following are typical acquisition parameters for a standard 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.

For ¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): A range of approximately -2 to 12 ppm is typically sufficient for most organic molecules.

-

Temperature: 298 K (25 °C).

For ¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans (NS): 1024 to 4096 scans are often necessary due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be needed for quaternary carbons.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): A range of approximately 0 to 220 ppm is standard for most organic compounds.

-

Temperature: 298 K (25 °C).

Molecular Structure and Functional Group Relationships

The following diagram illustrates the chemical structure of this compound and the connectivity of its key functional groups.

Caption: Molecular graph of this compound.

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-(4-Phenylphenoxy)butan-2-one

Foreword: The Analytical Imperative for Novel Small Molecules

In the landscape of pharmaceutical research and drug development, the structural elucidation and quantification of novel chemical entities are paramount. 3-(4-Phenylphenoxy)butan-2-one, a molecule featuring a ketone functional group, an ether linkage, and two aromatic systems, presents a unique analytical challenge that necessitates a multi-faceted mass spectrometric approach. Its structural complexity demands not just data acquisition, but a profound understanding of ionization behavior and fragmentation chemistry.

This guide is structured not as a rigid protocol, but as a strategic workflow. It is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to confidently approach the mass spectrometry analysis of this molecule and others of similar complexity. We will explore the orthogonal and complementary nature of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), delving into the causality behind the choice of technique, the intricacies of ionization, and the logic of fragmentation.

Chapter 1: Foundational Physicochemical & Structural Assessment

Before any analysis, understanding the analyte is critical. This compound is a non-trivial small molecule.

-

Molecular Formula: C₁₆H₁₆O₂

-

Molecular Weight (Monoisotopic): 240.1150 g/mol

-

Key Structural Features:

-

Methyl Ketone: Prone to characteristic alpha-cleavage.

-

Ether Linkage: A potential site for cleavage, influenced by adjacent aromatic systems.

-

Biphenyl Ether Moiety: Provides structural rigidity and influences ionization.

-

This structure suggests moderate polarity and a molecular weight well within the range of standard mass spectrometers. Its volatility is borderline, making both GC-MS and LC-MS viable candidates for analysis, a decision point we will explore in depth.

Chapter 2: The Gas Chromatography-Mass Spectrometry (GC-MS) Approach

GC-MS is the technique of choice for volatile and thermally stable compounds. The decision to employ GC-MS for this compound is predicated on the assumption that it can be volatilized without thermal degradation in the GC inlet.

The Rationale for Electron Ionization (EI)

For GC-MS, Electron Ionization (EI) at a standard 70 eV is the gold standard for structural elucidation.[1] This hard ionization technique imparts significant energy into the molecule, inducing extensive and reproducible fragmentation.[2] The resulting mass spectrum serves as a unique "fingerprint," which is invaluable for structural confirmation and library matching. The high energy of EI ensures that we break not only the weakest bonds but also induce complex rearrangements, providing a rich tapestry of structural information.[3]

Predicted EI Fragmentation Pathway

The fragmentation of this compound under EI is governed by the hierarchical stability of the resulting ions and neutral losses, primarily driven by its ketone and ether functionalities.

-

Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation pathway for ketones.[3][4][5]

-

Loss of Methyl Radical: Cleavage of the C1-C2 bond results in the loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 225 .

-

Formation of Acylium Ion: Cleavage of the C2-C3 bond is highly favorable, leading to the formation of the acetyl cation (CH₃CO⁺ ) at m/z 43 . This is often the base peak for methyl ketones.[4]

-

-

Ether Bond Cleavage: The ether linkage presents another key fragmentation site.

-

Cleavage at the alkyl-oxygen bond can lead to a phenoxy radical and a cation at m/z 147 .

-

Cleavage of the aromatic C-O bond can generate a phenylphenate ion at m/z 169 .

-

-

McLafferty Rearrangement: This characteristic rearrangement occurs in ketones with an accessible gamma-hydrogen.[2][4][5] In this molecule, a hydrogen from the C4 phenyl group can be transferred to the carbonyl oxygen, followed by cleavage of the C2-C3 bond. This would result in the loss of a neutral enol and the formation of a radical cation corresponding to phenylphene.

The proposed fragmentation pathway is visualized below.

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

This protocol is a self-validating system, incorporating quality control checks to ensure data integrity.

1. Sample Preparation:

- Prepare a stock solution of this compound at 1 mg/mL in methanol or ethyl acetate.

- Create a working solution by diluting the stock to 10 µg/mL in the same solvent.

- Prepare a solvent blank and a quality control (QC) sample at a known concentration (e.g., 5 µg/mL).

2. GC-MS System Configuration:

- Gas Chromatograph: Agilent 8890 GC or equivalent.

- Mass Spectrometer: Agilent 5977B MSD or equivalent.

- GC Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness) is recommended for general-purpose screening of aromatic compounds.

- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

3. Method Parameters:

- Inlet Temperature: 250°C. The rationale is to ensure rapid volatilization without causing thermal degradation.

- Injection Volume: 1 µL in splitless mode to maximize sensitivity.

- Oven Temperature Program:

- Initial temperature: 100°C, hold for 1 minute.

- Ramp: 15°C/min to 300°C.

- Hold: 5 minutes at 300°C. This program allows for the separation of potential impurities and ensures the analyte elutes as a sharp peak.

- MS Transfer Line Temperature: 280°C.

- Ion Source Temperature: 230°C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Full Scan from m/z 40 to 400. This range covers the expected molecular ion and all significant fragments.

4. Data Analysis:

- Analyze the solvent blank first to ensure no system contamination.

- Inject the sample and identify the peak corresponding to the analyte.

- Extract the mass spectrum for the peak of interest.

- Compare the observed fragments with the predicted fragmentation pattern to confirm identity.

| Parameter | Setting | Rationale |

| GC Column | HP-5ms (30m x 0.25mm x 0.25µm) | Excellent general-purpose column for aromatic compounds. |

| Inlet Temp. | 250°C | Ensures efficient vaporization without thermal breakdown. |

| Oven Program | 100°C to 300°C at 15°C/min | Provides good chromatographic resolution and peak shape. |

| Ionization | Electron Ionization (EI), 70 eV | Produces extensive, reproducible fragmentation for identification. |

| Scan Range | m/z 40-400 | Covers molecular ion and all predicted key fragments. |

| Table 1: Key GC-MS Method Parameters. |

Chapter 3: The Liquid Chromatography-Mass Spectrometry (LC-MS) Approach

LC-MS is a powerful alternative, particularly if the analyte exhibits poor thermal stability, low volatility, or is present in a complex matrix.[6][7] It offers the advantage of analyzing the compound directly from a solution phase, bypassing the need for volatilization.

The Rationale for Soft Ionization: ESI and APCI

Unlike the hard ionization of EI, LC-MS typically employs soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Electrospray Ionization (ESI): ESI is the premier choice for moderately polar molecules.[1] It generates ions directly from a liquid solution, minimizing fragmentation and typically producing a protonated molecular ion, [M+H]⁺. This is exceptionally valuable for unequivocally determining the molecular weight of the compound. For our analyte, we would expect a strong signal at m/z 241.12 .

-

Atmospheric Pressure Chemical Ionization (APCI): If ESI response is poor, APCI is an excellent alternative. It is suitable for less polar compounds and involves vaporizing the sample and creating ions through gas-phase proton transfer reactions.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

The power of LC-MS is fully realized with tandem mass spectrometry (LC-MS/MS).[8] In this workflow, the protonated molecular ion ([M+H]⁺ at m/z 241) is isolated in the first quadrupole, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. This provides controlled fragmentation data that is highly specific and can be used for both structural confirmation and sensitive quantification.

The fragmentation of the [M+H]⁺ ion will differ from EI, often proceeding through lower-energy pathways. We would anticipate losses of stable neutral molecules, such as the loss of water or cleavage at the ether linkage.

Caption: A typical LC-MS/MS workflow for structural analysis.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

- Dilute to a working concentration of 1 µg/mL in the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The use of formic acid is critical as it provides a source of protons to facilitate the formation of [M+H]⁺ ions in positive mode ESI.

2. LC-MS System Configuration:

- Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

- Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent tandem mass spectrometer.

- LC Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is ideal for retaining and separating moderately polar aromatic compounds.

3. Method Parameters:

- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Flow Rate: 0.4 mL/min.

- Gradient:

- Start at 50% B, hold for 0.5 min.

- Linear ramp to 95% B over 5 minutes.

- Hold at 95% B for 2 minutes.

- Return to initial conditions and equilibrate for 2 minutes.

- Column Temperature: 40°C.

- Ionization Mode: ESI Positive.

- Key MS Parameters:

- IonSpray Voltage: +5500 V.

- Source Temperature: 500°C.

- Curtain Gas: 35 psi.

- Acquisition Mode:

- Full Scan (Survey): m/z 100-400 to find the [M+H]⁺ ion.

- Product Ion Scan (MS/MS): Isolate precursor ion m/z 241.1 and scan for product ions from m/z 50-250 using an optimized collision energy (e.g., 20-40 eV).

| Parameter | Setting | Rationale |

| LC Column | C18 (2.1 x 50mm, 1.7µm) | Standard for retaining and separating small aromatic molecules. |

| Mobile Phase | Acetonitrile/Water + 0.1% Formic Acid | Provides good separation and promotes protonation for ESI+. |

| Ionization | ESI Positive | Soft ionization ideal for generating the [M+H]⁺ ion. |

| Acquisition | MS/MS Product Ion Scan of m/z 241 | Confirms molecular weight and provides structural fragments. |

| Table 2: Key LC-MS/MS Method Parameters. |

| Predicted Ion | m/z (EI) | m/z ([M+H]⁺ CID) | Proposed Structure / Origin |

| Molecular Ion | 240.1 | - | C₁₆H₁₆O₂⁺• |

| Protonated Molecule | - | 241.1 | [C₁₆H₁₆O₂ + H]⁺ |

| Acylium Ion | 43.0 | 43.0 | [CH₃CO]⁺ from α-cleavage |

| [M-CH₃]⁺ | 225.1 | - | Loss of methyl radical from M⁺• |

| [M+H - C₈H₈O]⁺ | - | 121.1 | Product of CID fragmentation |

| Phenyl Cation | 77.0 | 77.0 | [C₆H₅]⁺ |

| Table 3: Summary of Predicted Key Ions. |

Chapter 4: Conclusion & Strategic Synopsis

The comprehensive analysis of this compound is best achieved through a dual-pronged mass spectrometric strategy.

-

GC-MS with Electron Ionization serves as the primary tool for absolute structural confirmation, providing a rich, reproducible fragmentation pattern that acts as a molecular fingerprint. Its strength lies in the detailed structural information gleaned from these predictable fragmentation pathways.

-

LC-MS/MS with Electrospray Ionization is the indispensable complementary technique. It unequivocally confirms the molecular weight via the [M+H]⁺ ion and provides controlled fragmentation data for enhanced structural confidence and is the platform of choice for quantification in complex matrices.

By judiciously applying both techniques, researchers can achieve an unparalleled level of analytical certainty, ensuring the robust characterization of this and other novel molecules, a critical step in the rigorous journey of drug discovery and development.

References

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. www1.udel.edu [www1.udel.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. researchgate.net [researchgate.net]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. drugtargetreview.com [drugtargetreview.com]

An In-depth Technical Guide to the Infrared (IR) Spectrum of 3-(4-Phenylphenoxy)butan-2-one

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-(4-Phenylphenoxy)butan-2-one. As a molecule incorporating ketone, ether, and aromatic functionalities, its IR spectrum presents a rich tapestry of vibrational modes. This document serves as a vital resource for researchers, scientists, and professionals in drug development, offering a predictive interpretation of its key spectral features. We will delve into the theoretical underpinnings of the expected absorption bands, provide a robust, field-tested experimental protocol for acquiring a high-fidelity spectrum using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, and present a systematic approach to spectral interpretation. The causality behind experimental choices and data validation is emphasized throughout to ensure scientific integrity and reproducibility.

Introduction: The Molecular Blueprint

This compound is a bi-aryl ether ketone with a structure that promises significant utility in synthetic chemistry and materials science. Its characterization is paramount for quality control, reaction monitoring, and structural elucidation. Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups.[1][2] The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations, offering direct insight into the chemical bonds present.

The structure of this compound contains three key functionalities that will dominate its IR spectrum:

-

A Saturated Ketone (C=O): A strong, polar bond that gives rise to a prominent absorption band.

-

An Aryl-Alkyl Ether (C-O-C): Characterized by its stretching vibrations.

-

Two Aromatic Rings: Exhibiting a complex series of absorptions from C-H and C=C bond vibrations.

This guide will systematically dissect the expected IR spectrum, correlating specific absorption bands with these structural motifs.

Theoretical Framework: Molecular Vibrations and IR Absorption

Infrared radiation absorption is quantized, meaning only specific frequencies of light are absorbed by a molecule. These frequencies correspond to the natural vibrational frequencies of the molecule's bonds.[1][2] For a vibration to be IR active, it must induce a change in the molecule's net dipole moment.[1] The primary vibrational modes are stretching (a change in bond length) and bending (a change in bond angle).[3][4]

-

Stretching Vibrations: Require more energy and thus appear at higher frequencies (wavenumbers) in the IR spectrum. They can be symmetric or asymmetric. Asymmetric stretching vibrations generally occur at higher frequencies than their symmetric counterparts.[4]

-

Bending Vibrations: These include scissoring, rocking, wagging, and twisting motions and appear at lower frequencies.[3][4]

The region of the IR spectrum from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region." It contains a high density of complex absorptions, including many bending vibrations and C-C, C-O, and C-N single bond stretches, making it unique for every molecule.[5]

Predictive Analysis of the IR Spectrum of this compound

Based on the functional groups present in the molecule, we can predict the key absorption bands that will define its IR spectrum. These predictions are grounded in extensive empirical data from similar structures.

The Carbonyl (C=O) Stretch: The Ketone Signature

The most distinct and intense absorption in the spectrum is expected to be the C=O stretching vibration of the ketone group. For a saturated aliphatic ketone, this peak typically appears around 1715 cm⁻¹.[5][6] Its high intensity is due to the large change in dipole moment during the stretching of this highly polar bond.

The Ether (C-O-C) Linkage

The ether functional group in this compound is an aryl alkyl ether. This specific arrangement gives rise to two characteristic C-O stretching bands:

-

Asymmetric C-O-C Stretch: A strong band expected around 1250 cm⁻¹.

-

Symmetric C-O-C Stretch: A moderate band expected around 1050 cm⁻¹.[7][8][9] These absorptions are a reliable indicator of the ether linkage.

Aromatic Ring Vibrations

The two phenyl rings contribute a series of characteristic absorptions:

-

Aromatic C-H Stretch: A weak to medium intensity band appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[10][11][12][13] This is a key diagnostic feature to distinguish aromatic/alkene C-H bonds from aliphatic C-H bonds.

-

Aromatic C=C In-Ring Stretch: These vibrations result in a series of medium to sharp bands in the 1600-1450 cm⁻¹ range.[10][11][12][13] Typically, two prominent peaks are observed near 1600 cm⁻¹ and 1500 cm⁻¹.[12][13]

-

Overtone/Combination Bands: A pattern of weak absorptions is often visible in the 2000-1665 cm⁻¹ region. The specific pattern of these "overtone" bands can sometimes be used to determine the substitution pattern on the aromatic ring.[10]

-

C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the C-H bonds bending out of the plane of the aromatic ring.[10] The exact position of these bands is highly diagnostic of the ring's substitution pattern.

Aliphatic C-H Vibrations

The butanone backbone contains methyl (CH₃) and methine (CH) groups. These will produce:

-

C-H Stretching: Absorptions just below 3000 cm⁻¹, typically in the 2990-2850 cm⁻¹ range, corresponding to the sp³-hybridized C-H bonds.[6]

-

C-H Bending: Deformational vibrations for the methyl and methine groups will appear in the 1470-1350 cm⁻¹ region.[5]

Summary of Predicted Absorptions

| Wavenumber Range (cm⁻¹) | Intensity | Functional Group & Vibrational Mode |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 3000 - 2850 | Medium | Aliphatic C-H Stretch |

| ~ 1715 | Strong, Sharp | Ketone C=O Stretch[5][6] |

| 2000 - 1665 | Weak | Aromatic Overtone Bands[10] |

| 1600 - 1450 | Medium-Strong | Aromatic C=C In-Ring Stretch[10][11][12][13] |

| 1470 - 1350 | Medium | Aliphatic C-H Bending |

| ~ 1250 | Strong | Aryl-Alkyl Ether Asymmetric C-O-C Stretch[7][8][9] |

| ~ 1050 | Medium | Aryl-Alkyl Ether Symmetric C-O-C Stretch[7][8][9] |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending[10] |

Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum

For a non-volatile solid or viscous liquid like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique for its speed, ease of use, and minimal sample preparation.[14][15][16] The technique measures the interaction of an evanescent wave, which penetrates a few micrometers into the sample, providing a high-quality spectrum of the material's surface.[17]

Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

ATR Accessory: A single-reflection diamond ATR accessory. Diamond is chosen for its robustness and broad spectral range.[18]

-

Sample: this compound (solid or oil).

-

Cleaning Supplies: Reagent-grade isopropanol or acetone; lint-free laboratory wipes.

Step-by-Step Experimental Workflow

-

Instrument Preparation:

-

Ensure the spectrometer has been powered on for at least 30 minutes to allow the source and laser to stabilize.

-

Confirm the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

ATR Crystal Cleaning (Trustworthiness Pillar):

-

Rationale: A pristine crystal surface is critical for a clean, artifact-free spectrum. Any residue from previous samples will contaminate the data.

-

Procedure: Moisten a lint-free wipe with isopropanol and gently clean the diamond crystal surface. Repeat with a second clean, dry wipe to ensure no solvent residue remains.

-

-

Background Spectrum Acquisition (Self-Validation):

-

Rationale: This step is crucial to ratio out the instrument's and environment's (atmospheric H₂O and CO₂) inherent absorbance signals from the final sample spectrum.

-

Procedure: With the clean, empty ATR accessory in place, collect a background spectrum. A typical setting is the co-addition of 32 scans at a resolution of 4 cm⁻¹. Inspect the background single-beam spectrum to ensure it is free of anomalies.

-

-

Sample Application:

-

Rationale: Optimal contact between the sample and the ATR crystal is essential for a strong, high-quality signal.[14]

-

Procedure: Place a small amount of the this compound sample directly onto the center of the diamond crystal. If the sample is a solid, lower the ATR press and apply consistent pressure to ensure intimate contact.

-

-

Sample Spectrum Acquisition:

-

Procedure: Using the same acquisition parameters as the background scan (32 scans, 4 cm⁻¹ resolution), collect the sample spectrum. The software will automatically ratio the sample single-beam spectrum against the background single-beam spectrum to produce the final absorbance or transmittance spectrum.

-

-

Post-Measurement Cleaning:

-

Procedure: Retract the pressure arm, remove the bulk of the sample, and clean the ATR crystal thoroughly with solvent and wipes as described in Step 2. This prevents cross-contamination for the next user.

-

Data Processing and Validation

-

ATR Correction: Apply an ATR correction algorithm available in the spectrometer software. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum.

-

Baseline Correction: If necessary, apply a baseline correction to account for any broad, rolling features, ensuring that peaks originate from a flat baseline.

-

Peak Picking: Use the software to identify the precise wavenumbers of the absorption maxima.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the ATR-FTIR analysis protocol, emphasizing the self-validating steps.

Caption: Workflow for ATR-FTIR analysis of this compound.

Conclusion

The infrared spectrum of this compound is a powerful diagnostic tool for its structural confirmation. The key identifying features are the strong ketone C=O stretch near 1715 cm⁻¹, two distinct C-O ether stretches around 1250 cm⁻¹ and 1050 cm⁻¹, and a series of absorptions characteristic of the aromatic rings, including C-H stretches above 3000 cm⁻¹ and C=C in-ring stretches from 1600-1450 cm⁻¹. By following the robust ATR-FTIR protocol outlined in this guide, researchers can reliably obtain a high-fidelity spectrum, enabling confident characterization of this molecule for applications in research and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fiveable.me [fiveable.me]

- 3. theory of infrared spectroscopy characteristic wavenumbers organic functional groups vibrational modes rocking scissoring stretching twisting wagging vibrations Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 4. wikieducator.org [wikieducator.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 13. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 16. mt.com [mt.com]

- 17. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 18. m.youtube.com [m.youtube.com]

Potential Biological Activity of Phenoxy Ether Ketones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of phenoxy ether ketones, a diverse class of organic compounds characterized by the presence of a phenoxy group, an ether linkage, and a ketone functional group. This guide summarizes key findings on their anticancer, enzyme inhibitory, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Anticancer Activity

Several studies have highlighted the potential of phenoxy ether ketone derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected phenoxy ether ketone derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Paeonol Derivative 2d | HeLa (Cervical Cancer) | 2.67 | [1] |

| Paeonol Derivative 2d | MCF-7 (Breast Cancer) | 4.74 | [1] |

| Chrysin Ether Derivative 6 | HCT116 (Colon Cancer) | 1.56 - 33.5 | [2] |

| Chrysin Ether Derivative 7 | HCT116 (Colon Cancer) | 1.56 - 33.5 | [2] |

| Chrysin Ether Derivative 7 | HepG2 (Liver Cancer) | Lower than derivative 6 | [2] |

| Chrysin Ether Derivative 22 | HeLa, PC-3, DU145, MCF-7, SH-SY5Y, HepG2, A549 | 1.43 - 7.86 | [2] |

| Fullerene Derivative [Gd@C82(OH)22]n | MCF-7 (Breast Cancer) | 48% inhibition rate | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

Phenoxy ether ketone compound

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare various concentrations of the phenoxy ether ketone compound in DMEM. Replace the medium in the wells with the medium containing the test compound and incubate for 24-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control (untreated cells) and determine the IC50 value.

Signaling Pathways in Anticancer Activity

The anticancer effects of phenoxy ether ketones are often mediated through the induction of apoptosis, a form of programmed cell death. Key signaling pathways involved include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of caspases.[4][5][6] The PI3K/Akt and MAPK signaling pathways are also crucial regulators of cell survival and apoptosis and can be modulated by anticancer compounds.[7][8]

Enzyme Inhibition

Phenoxy ether ketones have been investigated as inhibitors of various enzymes, playing a role in the modulation of key biological processes.

Acetylcholinesterase Inhibition

Phenoxyacetone has been identified as a transition state analog inhibitor of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine.[9] This inhibition is relevant to the management of Alzheimer's disease, where enhancing cholinergic transmission is a therapeutic strategy.[2][10][11][12][13]

Mechanism of Inhibition: The electrophilic carbonyl carbon of the ketone in phenoxyacetone is attacked by a nucleophilic serine residue in the active site of AChE. This forms a stable tetrahedral hemiketal adduct that mimics the transition state of acetylcholine hydrolysis, thereby blocking the enzyme's activity.[9]

Bruton's Tyrosine Kinase (BTK) Inhibition

Certain 5-phenoxy-2-aminopyridine derivatives have been identified as potent and selective irreversible inhibitors of Bruton's tyrosine kinase (BTK).[][15] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[16][17][18][19] Dysregulation of this pathway is implicated in various B-cell malignancies.

Quantitative Data on BTK Inhibition:

| Compound ID | Target | IC50 (nM) | Reference |

| Compound 18g | BTK | - | [][15] |

| Ibrutinib (reference) | BTK | 0.0002 | [20] |

| Compound 6d | BTK | 1.54 | [20] |

| Compound 6e | BTK | 5.01 | [20] |

Note: Specific IC50 for compound 18g was not provided in the abstract, but it was described as potent.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess kinase inhibition is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

-

BTK enzyme

-

Substrate (e.g., a generic kinase substrate)

-

Phenoxy ether ketone inhibitor

-

ATP

-

ADP-Glo™ Reagent

-

Kinase-Glo® Reagent

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the phenoxy ether ketone inhibitor in an appropriate solvent (e.g., DMSO).

-

Kinase Reaction: In a 384-well plate, add the BTK enzyme, the substrate, and the inhibitor at various concentrations.

-

Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Generation: Add the Kinase-Glo® Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the IC50 value of the inhibitor.

Antimicrobial Activity

Certain phenoxy ether ketone derivatives have demonstrated potential as antimicrobial agents, exhibiting activity against various bacterial and fungal strains.

General Antimicrobial Properties

While specific data for a broad range of phenoxy ether ketones is emerging, related compounds like substituted ketones and chalcones have shown antibacterial and antifungal properties.[17][21] The antimicrobial activity is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

-

Phenoxy ether ketone compound

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., 0.5 McFarland standard).

-

Compound Dilution: Perform serial two-fold dilutions of the phenoxy ether ketone compound in the appropriate broth in a 96-well plate.

-